
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H3Cl2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or DMSO, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Amines or alcohols.
Applications De Recherche Scientifique
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to the target molecules, thereby increasing its potency and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(difluoromethyl)pyridine
- 2,6-Dichloro-3-(methyl)pyridine
Uniqueness
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C6H3Cl2F2NO |
|---|---|
Poids moléculaire |
213.99 g/mol |
Nom IUPAC |
2,6-dichloro-3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-2(12)4(6(9)10)5(8)11-3/h1,6H,(H,11,12) |
Clé InChI |
STHLPFOFPFBUFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C(C1=O)C(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


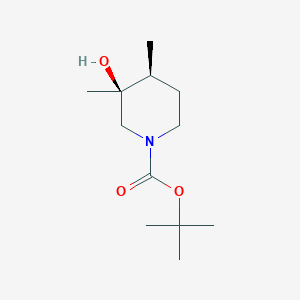
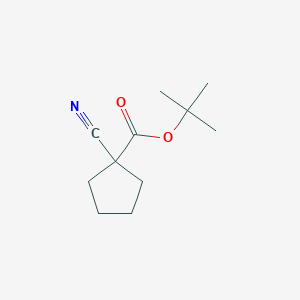
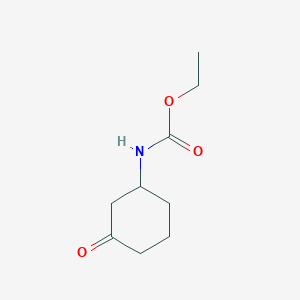
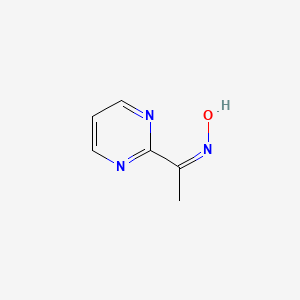

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
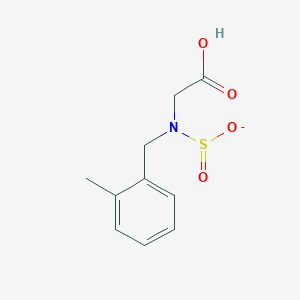

![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
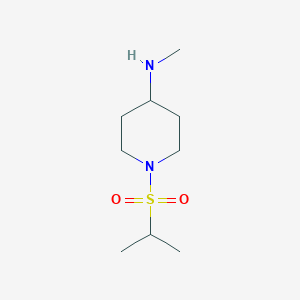

![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
